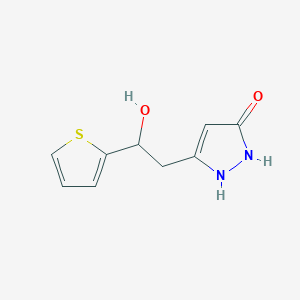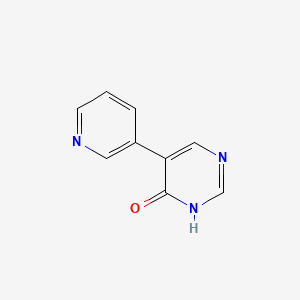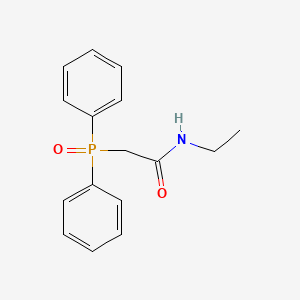![molecular formula C12H15N3O2 B12913772 Ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate CAS No. 61830-72-6](/img/structure/B12913772.png)
Ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate is a heterocyclic compound that combines the structural features of imidazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both imidazole and pyrimidine moieties in its structure imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the cyclization of appropriate diamines with aldehydes or ketones under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is often constructed through the condensation of amidines with β-dicarbonyl compounds.
Coupling of Imidazole and Pyrimidine Rings: The imidazole and pyrimidine rings are then coupled through a series of reactions involving halogenation, nucleophilic substitution, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents are carefully chosen to enhance reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the imidazole or pyrimidine rings are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its derivatives may exhibit pharmacological activities such as enzyme inhibition, receptor modulation, and antimicrobial properties.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. It is also employed in the synthesis of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The imidazole and pyrimidine rings can form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate
- Ethyl 2-(7-methylimidazo[1,2-c]pyrimidin-2-yl)acetate
- Ethyl 2-(5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)acetate
Uniqueness
Ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate is unique due to the specific positioning of the methyl groups on the imidazole and pyrimidine rings. This structural feature can influence its chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
61830-72-6 |
|---|---|
Formule moléculaire |
C12H15N3O2 |
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate |
InChI |
InChI=1S/C12H15N3O2/c1-4-17-12(16)6-10-7-15-9(3)13-8(2)5-11(15)14-10/h5,7H,4,6H2,1-3H3 |
Clé InChI |
CRHNWEJTYCOLFR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CN2C(=NC(=CC2=N1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine](/img/structure/B12913713.png)
![Isoxazole, 4,5-dihydro-3-phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-](/img/structure/B12913715.png)







